molecular formula C13H16N2O3 B8051465 2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid

Cat. No.: B8051465
M. Wt: 248.28 g/mol
InChI Key: RUHQBZZARREQTJ-UHFFFAOYSA-N
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Description

2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid is an organic compound with the molecular formula C13H16N2O3 It is a derivative of acrylic acid and contains a cyano group, a pyrrole ring, and a methoxyethyl substituent

Properties

IUPAC Name

2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-6-11(7-12(8-14)13(16)17)10(2)15(9)4-5-18-3/h6-7H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHQBZZARREQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a cyanoacetic acid derivative with a substituted pyrrole. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The methoxyethyl and pyrrole substituents may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, may enhance its solubility and reactivity compared to similar compounds .

Biological Activity

2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies that highlight its applications in medicinal chemistry.

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₈H₂₅N₃O₃
Molecular Weight 331.4 g/mol
CAS Number 1424629-94-6

This compound features a cyano group and a pyrrole moiety, which are significant for its biological interactions.

Research indicates that compounds containing cyano and amide functionalities, such as 2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid, may exert their biological effects through the inhibition of key enzymes and pathways involved in various diseases. Notably, it has shown potential inhibitory effects on Bruton's Tyrosine Kinase (BTK), which plays a critical role in B-cell signaling and is a target in therapies for certain cancers and autoimmune diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of similar compounds. For instance, derivatives of this compound have been noted to exhibit cytotoxic effects against various cancer cell lines. Research conducted on structurally related compounds suggests that they may induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways such as MAPK/ERK and PI3K/Akt .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar structural features have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This could be particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

  • Study on BTK Inhibition : A study highlighted the efficacy of certain cyano-containing compounds in inhibiting BTK, leading to reduced proliferation of B-cell malignancies. The study emphasized the importance of structural modifications in enhancing potency against BTK.
  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications. These findings suggest a promising avenue for developing new anticancer agents based on this scaffold .

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